(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Overview
Description
(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic and Sulfur Chemistry
Carbofunctional sulfur-containing organosilicon compounds demonstrate practical applications in rubber compositions for non-flammable, water-, and wear-proof tires, as well as ion-exchanging and complexing sorbents for heavy and noble metals. Such compounds are valuable in creating materials with enhanced physical properties and environmental resilience (Vlasova, Sorokin, & Oborina, 2017).
Environmental Biodegradability
The microbial degradation of polyfluoroalkyl chemicals, which could potentially degrade into harmful perfluoroalkyl acids, has been studied to understand their environmental fate and effects. This research is crucial for assessing the biodegradability and ecological impact of various chemicals, including those related to "(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid" derivatives (Liu & Avendaño, 2013).
Separation and Purification Technology
The use of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions has been reviewed. This includes techniques for efficient extraction of carboxylic acids, highlighting the role of supercritical CO2 for its environmentally benign characteristics. Such studies can inform the separation and purification processes of various carboxylic acid derivatives (Djas & Henczka, 2018).
Synthetic Organic Chemistry
Research into the use of trifluoromethanesulfonic acid in organic synthesis provides insights into its role in facilitating reactions such as electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds. These studies are pertinent for understanding the reactivity and potential applications of sulfonic acid derivatives in synthetic organic chemistry (Kazakova & Vasilyev, 2017).
Advances in Sulfur Chemistry
The advancements in sulfur chemistry for treating acid gases offer insights into more efficient desulfurization processes. Understanding the chemistry and kinetics of sulfur recovery processes can contribute to the development of technologies for managing sulfur-containing compounds, including those derived from "this compound" (Gupta, Ibrahim, & Shoaibi, 2016).
Properties
IUPAC Name |
(2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSDVSTTIENMF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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